2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c1-10-5-11(2)7-14(6-10)21-15-4-3-13(16(17,18)19)8-12(15)9-20/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIWXOCOHSBSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile typically involves the reaction of 3,5-dimethylphenol with 5-(trifluoromethyl)benzenecarbonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzenecarbonitrile moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes compounds with structural similarities to 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile, based on substituent patterns and functional groups:
Electronic and Steric Effects
- Trifluoromethyl (CF₃) Group: Present in all analogs, this group strongly withdraws electrons, stabilizing the aromatic ring and influencing reactivity in cross-coupling reactions. The para position in this compound maximizes resonance effects compared to meta-substituted analogs like 4-Hydroxy-3-(trifluoromethyl)benzonitrile .
- Phenoxy vs. Methoxy Substituents: The 3,5-dimethylphenoxy group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability in bioactive molecules. In contrast, methoxy or hydroxy substituents (e.g., 2-Methoxy-5-(trifluoromethyl)benzonitrile) improve aqueous solubility but reduce metabolic stability .
Q & A
Q. What are the established synthetic routes for 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:
- Phenoxy group introduction : Reacting 5-(trifluoromethyl)benzonitrile derivatives with 3,5-dimethylphenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
- Trifluoromethyl incorporation : Fluorinated intermediates like 2-fluoro-5-(trifluoromethyl)benzonitrile (CAS 1323966-20-6) can serve as precursors, with substituent tuning via methoxy or methylphenoxy groups .
Q. Optimization Strategies :
- Temperature control : Elevated temperatures (100–120°C) improve phenoxy coupling efficiency but may increase side reactions (e.g., dehalogenation).
- Catalysts : Pd-based catalysts enhance regioselectivity in coupling steps .
- Purification : Column chromatography with hexane/ethyl acetate (4:1) resolves impurities from methylphenoxy substitution .
Q. Table 1: Comparative Yields for Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| SNAr with K₂CO₃/DMF | 65–72 | >95 | |
| Pd-catalyzed coupling | 78–85 | >98 |
Q. How is structural confirmation achieved for this compound?
Analytical Workflow :
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.3–2.5 ppm (3,5-dimethyl protons) and δ 7.0–7.8 ppm (aromatic protons) confirm substitution patterns .
- ¹⁹F NMR : A singlet near δ -62 ppm verifies the trifluoromethyl group .
X-ray Crystallography : Crystal structures (e.g., related fluorobenzonitriles) reveal bond angles and planarity, critical for validating steric effects from dimethylphenoxy groups .
Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 321.1 (calculated: 321.09) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl vs. methylphenoxy) influence reactivity in cross-coupling reactions?
- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect activates the benzonitrile ring toward nucleophilic attack but reduces electron density for metal-catalyzed couplings .
- 3,5-Dimethylphenoxy : Electron-donating methyl groups stabilize intermediates in SNAr reactions but may sterically hinder Pd-catalyzed couplings .
Case Study :
In Suzuki-Miyaura coupling, Pd(PPh₃)₄ achieves 78% yield with 3,5-dimethylphenoxy-substituted benzonitrile, whereas bulkier ligands (e.g., XPhos) reduce steric clashes .
Q. How can contradictory spectroscopic and computational data be resolved?
Scenario : Discrepancies between DFT-predicted IR stretches (e.g., C≡N at 2230 cm⁻¹) and experimental FTIR (2225 cm⁻¹) may arise from crystal packing effects.
Q. Resolution Strategies :
Solid-state vs. solution data : Compare solution NMR with solid-state crystallography to identify intermolecular interactions .
Solvent corrections : Re-run DFT calculations with solvent models (e.g., PCM for DCM) to align with experimental conditions .
Q. Table 2: Key Spectral Data Comparisons
| Parameter | Experimental | DFT (Gas Phase) | DFT (DCM Solvent) |
|---|---|---|---|
| C≡N IR (cm⁻¹) | 2225 | 2230 | 2227 |
| Dihedral Angle (°) | 178.2 | 180.0 | 177.8 |
Q. What are the implications of fluorine substitution on biological activity in medicinal chemistry?
- Metabolic stability : The trifluoromethyl group reduces oxidative metabolism, enhancing half-life in pharmacokinetic studies .
- Target binding : Fluorine’s electronegativity improves affinity for hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Example : Analogues like 3-amino-5-(trifluoromethyl)benzonitrile (CAS 868167-61-7) show enhanced bioactivity in antiviral assays due to fluorine’s polar hydrophobic effects .
Q. What advanced purification techniques address challenges with fluorinated byproducts?
Q. How does steric hindrance from 3,5-dimethylphenoxy impact regioselectivity in electrophilic substitutions?
- Meta-directing effect : The phenoxy group directs electrophiles to the para position relative to the nitrile, but methyl groups at 3,5-positions block adjacent sites, favoring mono-substitution .
Evidence : X-ray structures of related compounds (e.g., 2-fluoro-5-(trifluoromethyl)benzonitrile) show minimal distortion in the aromatic ring despite steric bulk .
Q. What computational methods predict the compound’s solubility and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
